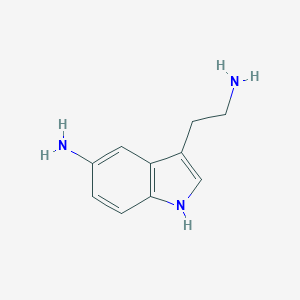

5-Aminotryptamine

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGQKAIBLWKUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148243 | |

| Record name | 1H-Indole-3-ethanamine, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-00-8 | |

| Record name | 1H-Indole-3-ethanamine, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

From Gut to Brain: The Unraveling of 5-Aminotryptamine's Role in Neuroscience

An In-depth Technical Guide on the History, Discovery, and Core Methodologies in Serotonin Research

Abstract

This technical guide provides a comprehensive historical and methodological overview of the discovery of 5-aminotryptamine, more commonly known as serotonin or 5-hydroxytryptamine (5-HT). Aimed at researchers, scientists, and drug development professionals, this document navigates the seminal discoveries that established 5-HT as a pivotal neurotransmitter. It delves into the foundational experiments, from its initial identification as a smooth muscle contractor in the gut and a vasoconstrictor in the blood to its ultimate discovery within the mammalian central nervous system. The guide details the experimental protocols that were central to its isolation and characterization, the elucidation of its chemical structure, and the evidence that confirmed its status as a neurotransmitter. Furthermore, it explores the classification of the vast family of 5-HT receptors and their complex signaling pathways, which are fundamental to understanding its diverse physiological and pathological roles. This document aims to provide not just a historical narrative, but also a technical appreciation for the scientific rigor and ingenuity that paved the way for modern neuroscience and psychopharmacology.

The Dual Discovery: "Enteramine" and "Serotonin"

The story of serotonin begins not in the brain, but in the periphery, with two independent lines of research converging on the same molecule.

Vittorio Erspamer and the Quest for "Enteramine"

In the 1930s, Italian pharmacologist Vittorio Erspamer was investigating the chemical mediators of the gastrointestinal tract.[1][2] He was particularly interested in the enterochromaffin cells of the gut mucosa.[3] Through a meticulous process of extraction from these cells, Erspamer isolated a previously unknown substance that induced strong contractions of smooth muscle.[3][4] He named this substance "enteramine."[3][5] Erspamer's work demonstrated that enteramine was an amine, but its exact chemical identity remained elusive.[3][4]

Experimental Protocol: Erspamer's Extraction and Bioassay of Enteramine

Erspamer's early work relied on classic pharmacology and bioassay techniques to detect and characterize enteramine.

-

Tissue Preparation : The gastrointestinal mucosa from rabbits was the primary source of enterochromaffin cells.

-

Extraction : An acetone-based extraction method was employed to isolate the active substance from the mucosal tissue.[1]

-

Bioassay : The potency of the extract was tested on isolated smooth muscle preparations, most notably the rat uterine horn or segments of the rat stomach.[1][6] The degree of muscle contraction served as a quantitative measure of the amount of enteramine present.[5][7] This bioassay was highly sensitive and crucial for guiding the purification process.[5]

-

Pharmacological Differentiation : Erspamer meticulously differentiated enteramine from other known substances like adrenaline by observing its distinct pharmacological profile on various muscle preparations and its resistance to certain chemical treatments.[1]

Irvine Page, Maurice Rapport, and the Isolation of "Serotonin"

Across the Atlantic, at the Cleveland Clinic in the 1940s, a team led by physician Irvine Page was investigating the causes of hypertension.[8][9] Page's research was focused on identifying vasoconstrictor substances in the blood.[2][10] He tasked biochemist Maurice Rapport with isolating a mysterious agent present in clotted blood serum that caused blood vessels to constrict.[11][12] This was a formidable challenge, requiring the processing of vast quantities of blood.[10]

Working with Arda Green, Rapport developed a multi-step purification process.[10][11] For 60 days, he collected large buckets of ox blood from a local slaughterhouse.[10] The blood was allowed to clot, and the resulting serum was subjected to a series of chemical extractions and precipitations.[10] This painstaking work eventually yielded a mere thimbleful of a crystalline substance.[10] They named this molecule "serotonin," derived from "serum" and "tonic," reflecting its origin and its effect on vascular tone.[11][13] Their findings were published in 1948.[14][15]

Experimental Protocol: Rapport's Isolation and Crystallization of Serotonin

The isolation of serotonin was a landmark achievement in biochemistry, showcasing a rigorous and systematic approach.

-

Source Material : Large volumes of bovine blood were used as the starting material.[10]

-

Serum Preparation : The blood was allowed to coagulate, and the serum, rich in the vasoconstrictor substance released from platelets during clotting, was collected.[10]

-

Initial Purification : The serum was treated with various reagents to precipitate proteins and other unwanted components.

-

Solvent Extraction : A series of extractions using different organic solvents was performed to selectively isolate the active compound.

-

Crystallization : The final purified substance was crystallized, likely as a salt (serotonin creatinine sulfate), which is a common method to obtain stable, pure forms of organic molecules.[10]

Unification and Structural Elucidation

In 1949, Rapport, having moved to Columbia University, independently determined the chemical structure of serotonin to be 5-hydroxytryptamine (5-HT).[11][12][16] This was a critical breakthrough, as it allowed for the chemical synthesis of the molecule, making it widely available for research.[11][12] By 1952, it was definitively proven that Erspamer's "enteramine" and Page and Rapport's "serotonin" were, in fact, the same molecule: 5-HT.[2][5][17]

Serotonin in the Brain: The Dawn of a Neurotransmitter

While the peripheral actions of serotonin were being uncovered, its role in the nervous system was entirely unknown. The prevailing view was that the autonomic nervous system operated primarily through acetylcholine and noradrenaline.[3] The discovery of serotonin in the brain would challenge this dogma and open up a new era in neuroscience.

Betty Twarog's Pivotal Discovery

The crucial link between serotonin and the nervous system was made by Betty Twarog.[18] In 1952, while at Harvard, she demonstrated that serotonin acted as a neurotransmitter in the smooth muscle of mussels.[18] Later that year, she joined Irvine Page's lab at the Cleveland Clinic with the bold hypothesis that if serotonin was present in the nervous system of invertebrates, it might also be found in the brains of mammals.[10][18] Despite Page's initial skepticism, he provided her with laboratory space.[18]

Twarog's suspicions were correct. In 1953, she and Page published a paper reporting the presence of serotonin in the mammalian brain.[5][18][19] This discovery was a watershed moment, suggesting for the first time that serotonin could function as a neurotransmitter in the central nervous system (CNS).[10] This finding laid the cornerstone for the development of modern psychopharmacology and the "chemical imbalance" theory of mental disorders.[18]

Experimental Protocol: Twarog's Detection of Serotonin in the Brain

Twarog adapted the sensitive bioassay techniques she had used in her invertebrate research to detect serotonin in mammalian brain extracts.

-

Brain Tissue Extraction : Brain tissue from various mammals was homogenized and extracted to isolate potential bioactive amines.

-

Bioassay on Mollusk Muscle : The extracts were applied to a highly sensitive preparation of mollusk smooth muscle (the anterior byssus retractor muscle of Mytilus edulis), which she had previously characterized as being highly responsive to serotonin.[18]

-

Pharmacological Confirmation : The contractile response of the muscle to the brain extracts was compared to the response elicited by pure, synthetic serotonin. Furthermore, known serotonin antagonists were used to demonstrate that they could block the effects of the brain extract, providing strong evidence that the active substance was indeed serotonin.

Establishing Serotonin as a Neurotransmitter

The discovery of serotonin in the brain was just the first step. To be formally classified as a neurotransmitter, a substance must meet several rigorous criteria.[20][21] Over the following years, a wealth of research provided the necessary evidence for serotonin.

Criteria for Neurotransmitter Identification

| Criterion | Experimental Evidence for Serotonin |

| Presence in the Neuron | The enzymes responsible for synthesizing serotonin from its precursor, tryptophan, were identified in specific neurons.[13] Histological techniques, such as formaldehyde-induced fluorescence, and later immunocytochemistry for the serotonin transporter (SERT), localized serotonin to specific neuronal populations, primarily in the raphe nuclei, and their axon terminals throughout the brain.[17][22] |

| Stimulus-Dependent Release | Seminal experiments using brain slices demonstrated that electrical stimulation or depolarization with high potassium concentrations could evoke the release of radiolabeled serotonin from presynaptic terminals in a calcium-dependent manner.[11][18][23][24][25] |

| Action on Postsynaptic Cells | The direct application of serotonin to postsynaptic neurons was shown to produce specific physiological responses, such as excitatory postsynaptic potentials (EPSPs).[4] These effects could be mimicked by serotonin agonists and blocked by specific antagonists, indicating the presence of postsynaptic receptors.[4] |

| Mechanism for Removal | The existence of a specific reuptake mechanism, the serotonin transporter (SERT), was identified on presynaptic terminals, which actively removes serotonin from the synaptic cleft, thereby terminating its action.[13] Additionally, the enzyme monoamine oxidase (MAO) was found to be responsible for the metabolic degradation of serotonin.[13][17] |

The Serotonin Receptor Family: A Symphony of Signaling

The diverse and often opposing effects of serotonin in the brain hinted at a complex receptor system. It is now known that there are at least 14 distinct serotonin receptor subtypes, classified into 7 families.[1] With the exception of the 5-HT3 receptor, all are G protein-coupled receptors (GPCRs).[1][26] This diversity in receptors and their downstream signaling pathways is the basis for serotonin's multifaceted influence on mood, cognition, and behavior.

Classification of 5-HT Receptors

The classification of 5-HT receptors has evolved from initial pharmacological distinctions to a more refined system based on molecular cloning and signal transduction mechanisms.[27]

| Receptor Family | Subtypes | Primary Signaling Mechanism |

| 5-HT1 | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F | Gαi/o coupled; inhibition of adenylyl cyclase, leading to decreased cAMP.[28][29] |

| 5-HT2 | 5-HT2A, 5-HT2B, 5-HT2C | Gαq/11 coupled; activation of phospholipase C (PLC), leading to increased IP3 and DAG.[30][31][32] |

| 5-HT3 | 5-HT3A, 5-HT3B, 5-HT3C, 5-HT3D, 5-HT3E | Ligand-gated cation channel; rapid influx of Na+, K+, and Ca2+.[3][26] |

| 5-HT4 | Gαs coupled; activation of adenylyl cyclase, leading to increased cAMP.[33] | |

| 5-HT5 | 5-HT5A, 5-HT5B | Gαi/o coupled; inhibition of adenylyl cyclase. |

| 5-HT6 | Gαs coupled; activation of adenylyl cyclase.[33] | |

| 5-HT7 | Gαs coupled; activation of adenylyl cyclase.[33] |

Key Signaling Pathways

Understanding the signaling cascades initiated by serotonin receptor activation is crucial for drug development. Below are simplified diagrams of three representative pathways.

The 5-HT1A receptor is a classic inhibitory GPCR. Its activation leads to a decrease in neuronal excitability. It functions as both a postsynaptic receptor in regions like the hippocampus and as a somatodendritic autoreceptor on serotonin neurons in the raphe nuclei, providing a negative feedback mechanism.[14][29]

Caption: 5-HT1A receptor Gi/o-coupled signaling pathway.

The 5-HT2A receptor is an excitatory GPCR that plays a significant role in cognition, mood, and perception. It is the primary target for psychedelic drugs like LSD and psilocybin.[30] Its activation leads to an increase in intracellular calcium.[31][34]

Caption: 5-HT2A receptor Gq/11-coupled signaling pathway.

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, mediating fast synaptic transmission.[3][26] It is a pentameric structure permeable to cations, leading to rapid depolarization of the neuron.[3][26] These receptors are well-known for their role in emesis and are the target of anti-nausea medications.

Caption: 5-HT3 ligand-gated ion channel mechanism.

The Pharmacological Toolkit: Probing Serotonin's Function

The elucidation of serotonin's role in the brain was greatly accelerated by the discovery and development of pharmacological tools that could selectively manipulate the serotonergic system.

Early Antagonists: The Case of LSD

One of the earliest and most intriguing pharmacological agents to be linked to the serotonin system was lysergic acid diethylamide (LSD). In the mid-1950s, it was discovered that LSD could antagonize the effects of serotonin on smooth muscle preparations. This, combined with its profound psychoactive effects, led to the hypothesis that LSD's hallucinogenic properties were due to its interference with brain serotonin systems. Modern research has shown that LSD binds with high affinity to multiple serotonin receptors, acting as an agonist, particularly at 5-HT2A receptors.[2][35][36] The slow dissociation kinetics of LSD from the 5-HT2A receptor, due to a "lid" formed by an extracellular loop, is thought to contribute to its long-lasting effects.[16][37]

The Dawn of SSRIs: Rational Drug Design

The "monoamine hypothesis" of depression, which posited that a deficiency in monoamine neurotransmitters like serotonin was a cause of depression, spurred the development of new classes of antidepressants.[38] While earlier drugs like tricyclic antidepressants and MAOIs were effective, they had significant side effects due to their lack of specificity.[21] This led to a rational drug design approach to create compounds that would selectively block the reuptake of serotonin.

In the 1970s, researchers at Eli Lilly systematically screened compounds for their ability to inhibit serotonin reuptake without significantly affecting norepinephrine or dopamine transporters.[21] This effort led to the development of fluoxetine (Prozac), the first selective serotonin reuptake inhibitor (SSRI).[9][10][38] By blocking SERT, fluoxetine increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[9][12][38][39] The success of fluoxetine, approved by the FDA in 1987, revolutionized the treatment of depression and other psychiatric disorders.[9][10]

Conclusion

The journey of this compound from an obscure gut-contracting factor to a master regulator of brain function is a testament to the cumulative and often serendipitous nature of scientific discovery. The pioneering work of Erspamer, Page, Rapport, and Twarog laid the foundation for virtually all subsequent research into the neurobiology of mood, cognition, and mental illness. The detailed experimental work that led to its isolation, structural identification, and confirmation as a neurotransmitter provided the essential tools and knowledge for the subsequent explosion in neuroscience research. Today, the serotonin system remains a primary target for the treatment of a wide array of psychiatric and neurological disorders, and ongoing research continues to uncover new layers of complexity in its function, promising further therapeutic innovations for years to come.

References

-

Betty Twarog - Wikipedia . Wikipedia. [Link]

-

5-HT2A receptor - Wikipedia . Wikipedia. [Link]

-

Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

-

Pathophysiology of Hypertension – the Mosaic Theory and Beyond - PMC . National Center for Biotechnology Information. [Link]

-

5-HT3 receptor - Wikipedia . Wikipedia. [Link]

-

PRINCIPLE The bioassay of serotonin using the rat stomach strip is based on the pr - RJPT SimLab . RJPT SimLab. [Link]

-

5HT3 RECEPTOR . Nociceptors. [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI . National Center for Biotechnology Information. [Link]

-

Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

-

Vittorio Erspamer: Exploring Chemical Frontiers | Scientist Biography - YouTube . YouTube. [Link]

-

Serotonin release from brain slices by electrical stimulation: regional differences and effect of LSD - PubMed . National Center for Biotechnology Information. [Link]

-

Neuronal signaling of the 5-HT1A autoreceptor. The major signaling... - ResearchGate . ResearchGate. [Link]

-

What are 5-HT3 receptor agonists and how do they work? - Patsnap Synapse . Patsnap. [Link]

-

75 Years Later: Cleveland Clinic Recalls Researchers' Pivotal Role in Discovery of Serotonin . Cleveland Clinic. [Link]

-

Stereospecific binding of D-lysergic acid diethylamide (LSD) to brain membranes: relationship to serotonin receptors - PubMed . National Center for Biotechnology Information. [Link]

-

Monitoring serotonin signaling on a subsecond time scale - PMC . National Center for Biotechnology Information. [Link]

-

Neurotransmitter - Wikipedia . Wikipedia. [Link]

-

Maurice M. Rapport - Wikipedia . Wikipedia. [Link]

-

Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PubMed Central . National Center for Biotechnology Information. [Link]

-

The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis - MSU Denver . MSU Denver. [Link]

-

Release of 3H-serotonin from brain slices | Request PDF . ResearchGate. [Link]

-

Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential . National Center for Biotechnology Information. [Link]

-

Fluoxetine - StatPearls - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

-

Serotonin induces excitatory postsynaptic potentials in apical dendrites of neocortical pyramidal cells - PubMed . National Center for Biotechnology Information. [Link]

-

An improved in vitro bioassay for the study of 5-HT(4) receptors in the human isolated large intestinal circular muscle - PubMed . National Center for Biotechnology Information. [Link]

-

MIND Blog: A Lid for Every Pot - Crystal Structure of LSD-Bound Serotonin Receptor . MIND Foundation. [Link]

-

Expt. 1 Bioassay of serotonin using rat fundus strip by three point bioassay - Slideshare . SlideShare. [Link]

-

Ultrastructural localization of the serotonin transporter in superficial and deep layers of the rat prelimbic prefrontal cortex and its spatial relationship to dopamine terminals - PubMed . National Center for Biotechnology Information. [Link]

-

What is the mechanism of Fluoxetine Hydrochloride? - Patsnap Synapse . Patsnap. [Link]

-

How Neurotransmitters Work and What They Do - Verywell Mind . Verywell Mind. [Link]

-

What class of neurotransmitter is serotonin? - Homework.Study.com . Study.com. [Link]

-

Serotonin content of some mammalian tissues and urine and a method for its determination - PubMed . National Center for Biotechnology Information. [Link]

-

Serotonin is formed in the presynaptic terminal... | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

-

LSD - Wikipedia . Wikipedia. [Link]

-

Fluoxetine - Wikipedia . Wikipedia. [Link]

-

Fluoxetine | C17H18F3NO | CID 3386 - PubChem . National Center for Biotechnology Information. [Link]

-

How LSD Attaches to a Brain-Cell Serotonin Receptor | Advanced Photon Source . Argonne National Laboratory. [Link]

-

Crystal structure of an LSD-bound human serotonin receptor - PMC . National Center for Biotechnology Information. [Link]

-

Reasonable criteria for identifying a neurotransmitter as functioning in a C. elegans neuron . WormBook. [Link]

-

Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics - ClinPGx . PharmGKB. [Link]

-

Bioassay Experiments in Pharmacology - MyCalpharm . MyCalpharm. [Link]

-

Plasma Membrane Transporters of Serotonin, Dopamine, and Norepinephrine Mediate Serotonin Accumulation in Atypical Locations in the Developing Brain of Monoamine Oxidase A Knock-Outs - PMC . National Center for Biotechnology Information. [Link]

-

Bioassay of serotonin using rat fundus strip by three-point bioassay - YouTube . YouTube. [Link]

-

5-HT1A receptor - Wikipedia . Wikipedia. [Link]

-

Synaptic and Extrasynaptic Secretion of Serotonin - PMC . National Center for Biotechnology Information. [Link]

-

5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PubMed Central . National Center for Biotechnology Information. [Link]

-

Serotonergic Synapse Pathway - Creative Diagnostics . Creative Diagnostics. [Link]

-

Modulation of firing and synaptic transmission of serotonergic neurons by intrinsic G protein-coupled receptors and ion channels - PubMed Central . National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereospecific binding of D-lysergic acid diethylamide (LSD) to brain membranes: relationship to serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 4. Serotonin induces excitatory postsynaptic potentials in apical dendrites of neocortical pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. Expt. 1 Bioassay of serotonin using rat fundus strip by three point bioassay | PDF [slideshare.net]

- 7. mycalpharm.com [mycalpharm.com]

- 8. A Gating Mechanism of the Serotonin 5-HT3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Monitoring serotonin signaling on a subsecond time scale - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Plasma Membrane Transporters of Serotonin, Dopamine, and Norepinephrine Mediate Serotonin Accumulation in Atypical Locations in the Developing Brain of Monoamine Oxidase A Knock-Outs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aps.anl.gov [aps.anl.gov]

- 17. researchgate.net [researchgate.net]

- 18. Serotonin release from brain slices by electrical stimulation: regional differences and effect of LSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neurotransmitter - Wikipedia [en.wikipedia.org]

- 21. Neurotransmitters: Functions, Types, Potential Problems [verywellmind.com]

- 22. Ultrastructural localization of the serotonin transporter in superficial and deep layers of the rat prelimbic prefrontal cortex and its spatial relationship to dopamine terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Serotonin synthesis and release in brain slices: independence of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Monitoring serotonin signaling on a subsecond time scale [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. 5HT3 RECEPTOR [flipper.diff.org]

- 27. tandfonline.com [tandfonline.com]

- 28. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 29. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 31. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 32. msudenver.edu [msudenver.edu]

- 33. creative-diagnostics.com [creative-diagnostics.com]

- 34. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]

- 36. LSD - Wikipedia [en.wikipedia.org]

- 37. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 38. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]

- 39. Fluoxetine - Wikipedia [en.wikipedia.org]

The Endogenous Role of 5-Hydroxytryptamine in the Mammalian Brain: A Technical Guide for Researchers

This guide provides an in-depth exploration of the multifaceted role of 5-hydroxytryptamine (5-HT), commonly known as serotonin, within the mammalian central nervous system. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a synthesized understanding of serotonergic systems, from molecular mechanisms to their functional implications and the methodologies employed in their study. Here, we delve into the causality behind experimental choices, emphasizing the self-validating nature of robust scientific protocols.

Section 1: The Serotonergic Neuron: Synthesis, Metabolism, and Regulation

The journey of serotonin in the brain begins with its synthesis and is terminated by its metabolism and reuptake. Understanding this lifecycle is fundamental to comprehending its function and how it can be pharmacologically modulated.

Biosynthesis of Serotonin: A Two-Step Enzymatic Cascade

The synthesis of serotonin is a direct pathway from the essential amino acid L-tryptophan.[1][2] This process is critically dependent on the availability of tryptophan, which must be obtained from the diet and transported across the blood-brain barrier.[3][4]

The biosynthetic pathway involves two key enzymes:

-

Tryptophan Hydroxylase (TPH): This is the rate-limiting enzyme in serotonin synthesis.[4][5] It hydroxylates L-tryptophan to form 5-hydroxytryptophan (5-HTP).[1] In the brain, the specific isoform is TPH2.[6] The activity of TPH is a crucial control point for serotonin levels.[3]

-

Aromatic L-Amino Acid Decarboxylase (AADC): This enzyme rapidly converts 5-HTP to 5-HT (serotonin).[1][5]

The synthesized serotonin is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) to protect it from enzymatic degradation in the cytoplasm and to prepare it for synaptic release.[7]

Figure 2: Overview of Serotonin Receptor Signaling Pathways.

Section 3: Functional Roles of Serotonin in the Brain

The widespread distribution of serotonergic projections and the diversity of its receptors endow serotonin with the capacity to modulate a vast array of physiological and behavioral processes.

| Function | Key Brain Regions | Primary 5-HT Receptors Involved | Summary of Role |

| Mood Regulation | Prefrontal Cortex, Amygdala, Hippocampus, Raphe Nuclei | 5-HT1A, 5-HT2A, 5-HT2C | Serotonin is a key modulator of mood and emotional states. Dysregulation of the serotonergic system is strongly implicated in depression and anxiety disorders. [8] |

| Cognition and Learning | Hippocampus, Prefrontal Cortex | 5-HT1A, 5-HT2A, 5-HT4, 5-HT6, 5-HT7 | Serotonin influences learning, memory, and cognitive flexibility. [9][10]It plays a role in synaptic plasticity, the cellular basis of learning and memory. [11][12] |

| Sleep-Wake Cycle | Suprachiasmatic Nucleus, Brainstem | 5-HT1A, 5-HT2A, 5-HT7 | Serotonin has a complex role in regulating the sleep-wake cycle, generally promoting wakefulness and inhibiting REM sleep. [13] |

| Appetite and Feeding Behavior | Hypothalamus | 5-HT1B, 5-HT2C | Serotonin is involved in satiety signaling, often leading to a reduction in food intake, particularly of carbohydrates. |

Section 4: Methodologies for Studying the Serotonergic System

A variety of sophisticated techniques are employed to investigate the serotonergic system. The choice of methodology is dictated by the specific research question, with each technique offering unique advantages and limitations.

In Vivo Microdialysis for Measuring Extracellular Serotonin

Principle: Microdialysis is a sampling technique used to measure the concentration of extracellular molecules in the brain of a freely moving animal. [14][15]A small, semi-permeable probe is implanted into a specific brain region, and a physiological solution is slowly perfused through it. Neurotransmitters, including serotonin, diffuse across the membrane into the perfusate, which is then collected and analyzed, typically by high-performance liquid chromatography (HPLC). [14] Experimental Protocol: In Vivo Microdialysis in Rodents

-

Probe and Guide Cannula Preparation: Select a microdialysis probe with a molecular weight cutoff appropriate for serotonin (typically 6-20 kDa). Prepare a guide cannula for stereotaxic implantation.

-

Stereotaxic Surgery: Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame. Implant the guide cannula into the target brain region (e.g., prefrontal cortex, hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to a syringe pump and a fraction collector. Perfuse with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).

-

Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Analysis: Analyze the concentration of serotonin and its metabolite 5-HIAA in the dialysate samples using HPLC with electrochemical detection (HPLC-EC). [14]6. Data Analysis: Express serotonin levels as a percentage of the baseline concentration.

Causality Behind Experimental Choices:

-

Freely Moving Animal: This is crucial for studying the relationship between neurochemistry and behavior without the confounding effects of anesthesia.

-

Choice of Brain Region: The target for probe implantation is determined by the specific function being investigated (e.g., the nucleus accumbens for reward, the amygdala for fear).

-

Flow Rate: A slow flow rate is necessary to allow for efficient diffusion of serotonin across the probe membrane.

Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Serotonin Detection

Principle: FSCV is an electrochemical technique that allows for the real-time measurement of neurotransmitter release and uptake with sub-second temporal resolution. [16]A carbon-fiber microelectrode is implanted into the brain, and a rapidly changing voltage waveform is applied. Serotonin oxidizes at a specific voltage, generating a current that is proportional to its concentration.

Experimental Protocol: FSCV for Serotonin in Brain Slices

-

Electrode Fabrication: Fabricate a carbon-fiber microelectrode from a single carbon fiber sealed in a glass capillary.

-

Waveform Selection: Choose an appropriate waveform for serotonin detection. The "Jackson waveform" (a triangular waveform from +0.2 V to +1.0 V and back to -0.1 V at 1000 V/s) is commonly used to enhance selectivity for serotonin over dopamine. [17][18]Extended waveforms that scan to a more positive potential (e.g., +1.3 V) can increase sensitivity and reduce electrode fouling. [16][19]3. Brain Slice Preparation: Prepare acute brain slices from the region of interest.

-

Recording: Place the brain slice in a recording chamber and lower the carbon-fiber microelectrode into the target area. Apply the FSCV waveform and record the resulting current.

-

Stimulation: Evoke serotonin release using electrical or optogenetic stimulation.

-

Data Analysis: The oxidation current for serotonin is measured and converted to concentration using a post-experiment calibration.

Causality Behind Experimental Choices:

-

Waveform Choice: The specific parameters of the FSCV waveform are critical for selectivity and sensitivity. The Jackson waveform's holding potential and switching potentials are optimized to distinguish serotonin from other neurochemicals. [17]* Carbon-Fiber Microelectrode: The small size of the electrode minimizes tissue damage and allows for precise spatial resolution.

Behavioral Assays

Forced Swim Test (FST): This test is commonly used to screen for antidepressant efficacy. [13][20]Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with the hypothesis that a state of "behavioral despair" is reflected by increased immobility. [21]Antidepressants that enhance serotonergic function typically reduce immobility time. [22] Elevated Plus Maze (EPM): This assay is used to assess anxiety-like behavior. [23][24]The maze has two open and two enclosed arms. Anxious animals will spend more time in the enclosed arms. [25]Anxiolytic drugs, including some that act on the serotonin system, increase the time spent in the open arms. [8]

Section 5: Conclusion and Future Directions

The serotonergic system is a remarkably complex and influential neurotransmitter system in the mammalian brain. Its extensive reach and diverse receptor subtypes allow it to fine-tune a wide range of physiological and behavioral processes. While significant progress has been made in understanding the endogenous role of serotonin, many questions remain. Future research, leveraging advanced techniques such as optogenetics for cell-type-specific manipulation and sophisticated in vivo imaging, will undoubtedly continue to unravel the intricacies of this vital neuromodulator. A deeper understanding of the serotonergic system holds immense promise for the development of more effective treatments for a host of neurological and psychiatric disorders.

References

-

Mechanism of Action of the Serotonin Transporter. (n.d.). CUNY. Retrieved January 12, 2026, from [Link]

- Reeves, D. C., & Lummis, S. C. R. (2002). The molecular basis of the structure and function of the 5-HT3 receptor: a model ligand-gated ion channel (Review). Molecular Membrane Biology, 19(1), 11-26.

- Horschitz, S., Hummerich, R., & Schloss, P. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in Cellular Neuroscience, 13, 45.

- Horschitz, S., Hummerich, R., & Schloss, P. (2001). Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. Biochemical Society Transactions, 29(Pt 6), 728-732.

-

Serotonin Biosynthesis. (2019, February 26). News-Medical.Net. Retrieved January 12, 2026, from [Link]

- Lepage, N., & Dacks, A. M. (2018). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology, 9, 763.

- Shin, M., et al. (2023). Improved Serotonin Measurement with Fast-Scan Cyclic Voltammetry: Mitigating Fouling by SSRIs. ACS Measurement Science Au, 3(4), 296-306.

- Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven.

-

5-HT3 receptor. (2023, December 26). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Biosynthesis of serotonin (5-HT). Tryptophan is converted into... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

The biochemical pathway of serotonin synthesis and metabolism.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

What are SERT agonists and how do they work? (2024, June 21). AdooQ BioScience. Retrieved January 12, 2026, from [Link]

- Kang, K., et al. (2009). Enzymatic features of serotonin biosynthetic enzymes and serotonin biosynthesis in plants. Plant Signaling & Behavior, 4(2), 128-132.

- Pytliak, M., et al. (2014). How much do we know about the coupling of G-proteins to serotonin receptors?. Neuroendocrinology Letters, 35(4), 267-276.

- Horschitz, S., Hummerich, R., & Schloss, P. (2001). Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. Biochemical Society Transactions, 29(6), 728-732.

-

Serotonin Metabolism, Physiological functions and medical application. (n.d.). Abbkine. Retrieved January 12, 2026, from [Link]

-

The serotonin synthesis pathway. Tryptophan is converted in 5... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Atcherley, C. W., et al. (2015). Improving serotonin fast-scan cyclic voltammetry detection: new waveforms to reduce electrode fouling. Analyst, 140(16), 5627-5635.

- The Forced Swim Test as a Model of Depressive-like Behavior. (2015, March 2). Journal of Visualized Experiments, (97), e52587.

- Lummis, S. C. R. (2012). 5-HT3 Receptors. Journal of Biological Chemistry, 287(48), 40239-40245.

-

Elevated plus maze protocol. (2023, January 12). protocols.io. Retrieved January 12, 2026, from [Link]

- Park, D. H., et al. (2013). Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration. Applied Microbiology and Biotechnology, 98(2), 555-562.

- Boess, F. G., et al. (1995). Analysis of the ligand binding site of the 5-HT3 receptor using site directed mutagenesis: importance of glutamate 106. Neuropharmacology, 34(12), 1647-1655.

-

5-HT3 receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 12, 2026, from [Link]

- Spurny, B., et al. (2021). Serotonin modulates learning content-specific neuroplasticity of functional brain networks. eLife, 10, e66579.

-

Study Finds Serotonin Boosts Neural Plasticity By Speeding Up Rate of Learning. (2025, June 28). MedicalResearch.com. Retrieved January 12, 2026, from [Link]

- Atcherley, C. W., et al. (2015). Improving serotonin fast-scan cyclic voltammetry detection: new waveforms to reduce electrode fouling. The Analyst, 140(16), 5627-5635.

- Okada, M., et al. (2004). Comparison of G-protein selectivity of human 5-HT2C and 5-HT1A receptors. Annals of the New York Academy of Sciences, 1030, 496-503.

- Volpicelli-Daley, L. A., & De Biasi, M. (2011). Role of the Serotonin Receptor 7 in Brain Plasticity: From Development to Disease. CNS Neuroscience & Therapeutics, 17(6), 762-771.

- Wacker, D., et al. (2017). Structure and Function of Serotonin G protein Coupled Receptors. Annual Review of Pharmacology and Toxicology, 57, 29-53.

-

Improving serotonin fast-scan cyclic voltammetry detection: new waveforms to reduce electrode fouling. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Improved Serotonin Measurement with Fast-Scan Cyclic Voltammetry: Mitigating Fouling by SSRIs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Factsheet on the forced swim test. (n.d.). Understanding Animal Research. Retrieved January 12, 2026, from [Link]

- The Mouse Forced Swim Test. (2011). Journal of Visualized Experiments, (54), e2932.

-

Elevated Plus Maze Model of Anxiety. (n.d.). Melior Discovery. Retrieved January 12, 2026, from [Link]

-

Forced Swim Test v.3. (n.d.). University of Notre Dame. Retrieved January 12, 2026, from [Link]

- Dopamine and serotonin interplay for valence-based spatial learning. (2022, April 12). eLife, 11, e74431.

- The Forced Swim Test as a Model of Depressive-like Behavior. (2014, August 19). Journal of Visualized Experiments, (90), e51558.

- The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (2000).

- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.

- Microdialysis in Rodents. (2007). Current Protocols in Neuroscience, Chapter 7, Unit 7.2.

- Spurny, B., et al. (2021). Serotonin modulates learning content-specific neuroplasticity of functional brain networks. bioRxiv.

-

5-HT receptor. (2023, December 26). In Wikipedia. Retrieved January 12, 2026, from [Link]

- Johnson, D. E., et al. (2001). Differential coupling of 5-HT1 receptors to G proteins of the Gi family. Journal of Biological Chemistry, 276(26), 23792-23800.

- Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. (2012). In Methods in Molecular Biology (Vol. 919, pp. 139-158). Humana Press.

- In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure. (2010). Analytical Chemistry, 82(22), 9611-9616.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 5. セロトニンの合成と代謝 [sigmaaldrich.com]

- 6. news-medical.net [news-medical.net]

- 7. Serotonin Metabolism, Physiological functions and medical application - Creative Proteomics [creative-proteomics.com]

- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. medicalresearch.com [medicalresearch.com]

- 11. Role of the Serotonin Receptor 7 in Brain Plasticity: From Development to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine and serotonin interplay for valence-based spatial learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 15. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improving serotonin fast-scan cyclic voltammetry detection: New waveforms to reduce electrode fouling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improving serotonin fast-scan cyclic voltammetry detection: new waveforms to reduce electrode fouling - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Improved Serotonin Measurement with Fast-Scan Cyclic Voltammetry: Mitigating Fouling by SSRIs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lasa.co.uk [lasa.co.uk]

- 21. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 22. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 24. meliordiscovery.com [meliordiscovery.com]

- 25. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Synthesis and Purification of 5-Aminotryptamine for Research Applications

This guide provides a comprehensive overview of the chemical synthesis and purification of 5-aminotryptamine (5-AT), a critical tryptamine derivative for research in neuropharmacology and medicinal chemistry. The methodologies detailed herein are designed to ensure high purity and yield, addressing the stringent requirements of drug development and scientific investigation.

Introduction: The Significance of this compound

This compound (5-AT), also known as 3-(2-aminoethyl)-1H-indol-5-amine[1], is a derivative of the neurotransmitter serotonin (5-hydroxytryptamine). Its structural similarity to serotonin and other endogenous tryptamines makes it a valuable tool for probing the function of serotonergic systems. Researchers utilize 5-AT to investigate receptor binding, signaling pathways, and the physiological effects of tryptamine compounds. Given its role in foundational research, the ability to synthesize and purify 5-AT with a high degree of confidence is paramount.

This document outlines a robust and reproducible synthetic route starting from commercially available 5-nitroindole, followed by a detailed purification protocol. The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring both safety and success in the laboratory.

PART 1: Chemical Synthesis of this compound

The synthesis of this compound can be efficiently achieved from 5-nitroindole through a two-step process involving the introduction of the ethylamine side chain and subsequent reduction of the nitro group. This approach is favored for its reliability and the commercial availability of the starting materials.[2]

Core Synthetic Strategy: From 5-Nitroindole to this compound

The chosen synthetic pathway involves two key transformations:

-

Acylation and Amidation: Introduction of a two-carbon side chain at the C3 position of the indole ring.

-

Reduction: Simultaneous reduction of the newly introduced amide and the existing nitro group to yield the target primary amines.

This strategy is advantageous as it builds the characteristic tryptamine structure while setting the stage for the final, crucial reduction step.

Diagram 1: Synthetic Pathway for this compound

Caption: A two-step synthesis of this compound from 5-nitroindole.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3-(5-Nitro-1H-indol-3-yl)-3-oxo-propanamide

-

Rationale: This step introduces the necessary two-carbon side chain that will become the ethylamine moiety of the final product. The reaction proceeds via an electrophilic substitution at the electron-rich C3 position of the indole ring. Oxalyl chloride is a highly reactive diacyl chloride that readily forms an acylium ion intermediate, which is then attacked by the indole. Subsequent treatment with ammonia converts the resulting acyl chloride to the corresponding amide.

-

Procedure:

-

In a fume hood, dissolve 5-nitroindole in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of oxalyl chloride in diethyl ether to the cooled indole solution. A precipitate will form.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Filter the resulting solid (the indole oxalylchloride intermediate) and wash with cold diethyl ether.

-

Suspend the dried intermediate in 1,4-dioxane and cool to 0°C.

-

Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in dioxane.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

The product, 3-(5-nitro-1H-indol-3-yl)-3-oxo-propanamide, will precipitate. Filter the solid, wash with water and then a small amount of cold ethanol, and dry under vacuum.

-

Step 2: Reduction to this compound

-

Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing both amides and nitro groups to primary amines.[2] The simultaneous reduction in this step is a key feature of this synthesis, making it efficient. The reaction is performed in a high-boiling point solvent mixture (THF/1,4-dioxane) to ensure the reaction goes to completion.

-

Procedure:

-

Caution: LAH reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a dry round-bottom flask under an inert atmosphere, suspend LAH in a mixture of anhydrous tetrahydrofuran (THF) and 1,4-dioxane.

-

Carefully add the 3-(5-nitro-1H-indol-3-yl)-3-oxo-propanamide from the previous step in small portions. The reaction is exothermic.

-

Once the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the flask in an ice bath.

-

Quench the excess LAH by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

A granular precipitate will form. Filter the solid and wash it thoroughly with THF.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

PART 2: Purification of this compound

The crude product from the synthesis will contain unreacted starting materials, intermediates, and byproducts. A multi-step purification process is necessary to obtain this compound of high purity suitable for research purposes.

Purification Strategy: A Combination of Extraction and Chromatography

The purification workflow is designed to first remove bulk impurities through liquid-liquid extraction and then achieve high purity using column chromatography.

Diagram 2: Purification Workflow for this compound

Caption: A multi-step workflow for the purification of this compound.

Step-by-Step Purification Protocol:

Step 1: Acid-Base Extraction

-

Rationale: This classical technique exploits the basicity of the amine groups in this compound. The product can be protonated and moved into an aqueous acidic phase, leaving non-basic organic impurities behind. Then, by basifying the aqueous layer, the deprotonated, neutral 5-AT can be extracted back into an organic solvent.

-

Procedure:

-

Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM).

-

Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The this compound will move into the aqueous layer as its hydrochloride salt.

-

Separate the aqueous layer and wash it with fresh DCM to remove any remaining organic impurities.

-

Cool the aqueous layer in an ice bath and slowly add a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12).

-

Extract the basified aqueous solution multiple times with DCM. The free base this compound will now be in the organic layer.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the partially purified this compound free base.

-

Step 2: Silica Gel Column Chromatography

-

Rationale: Column chromatography is a powerful technique for separating compounds based on their polarity.[3] Silica gel, a polar stationary phase, will retain the polar this compound more strongly than less polar impurities. A gradient of increasingly polar mobile phase is used to elute the compounds, with the desired product being collected in specific fractions.

-

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

-

Dissolve the partially purified this compound in a minimal amount of the mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system, starting with a less polar mixture (e.g., DCM) and gradually increasing the polarity by adding methanol. A common gradient is DCM with 0-10% methanol.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Step 3: Crystallization as a Salt

-

Rationale: For long-term stability and ease of handling, tryptamines are often converted to their salt form, such as the hydrochloride or fumarate salt. Crystallization of the salt from a suitable solvent system is an excellent final purification step, as it removes any remaining trace impurities.

-

Procedure (for Hydrochloride Salt):

-

Dissolve the purified this compound free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) until the solution is slightly acidic.

-

The this compound hydrochloride salt will precipitate. Cool the mixture to maximize crystal formation.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

PART 3: Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.

| Technique | Purpose | Expected Results |

| ¹H and ¹³C NMR | Structural elucidation | The spectra should show the characteristic peaks for the indole ring protons and carbons, as well as the ethylamine side chain. The chemical shifts and coupling constants should be consistent with the structure of this compound.[4][5] |

| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (175.23 g/mol ).[1][4] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak should be observed, indicating a high degree of purity (>98%).[3] |

| Melting Point | Purity and identity confirmation | The melting point of the synthesized salt should be sharp and consistent with literature values. |

Safety Precautions

-

Chemical Hazards: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

-

Lithium Aluminum Hydride: LAH is a highly reactive and water-sensitive reagent. Handle it with extreme care under an inert atmosphere.[2]

-

Oxalyl Chloride: This compound is corrosive and toxic. Avoid inhalation of fumes and contact with skin.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

The synthesis and purification of this compound for research purposes require a meticulous and well-understood approach. The methods detailed in this guide, from the strategic chemical synthesis to the multi-step purification and rigorous characterization, provide a reliable pathway to obtaining high-purity 5-AT. By understanding the rationale behind each step, researchers can confidently produce this valuable compound for their investigations into the complex world of neuropharmacology.

References

- Sitaram, B. R., Blackman, G. L., McLeod, W. R., & Vaughan, G. N. (1983). The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine. Analytical Biochemistry, 128(1), 11–20.

-

MacLean, A. M., et al. (2010). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Organic Letters, 12(21), 4888–4891. [Link]

-

PubChem. (n.d.). 1H-Indole-3-ethanamine, 5-amino-. National Center for Biotechnology Information. Retrieved from [Link]

-

Brand, L., & Witholt, B. (1967). High-performance liquid-chromatographic analysis for serotonin and tryptamine excreted in urine after oral loading with L-tryptophan. Methods in Enzymology, 11, 776-846. [Link]

-

Sheridan, J., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 5(3), 171-180. [Link]

Sources

- 1. 1H-Indole-3-ethanamine, 5-amino- | C10H13N3 | CID 3083677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid-chromatographic analysis for serotonin and tryptamine excreted in urine after oral loading with L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Stability of 5-Aminotryptamine Hydrochloride

Introduction

5-Aminotryptamine, a derivative of the essential amino acid tryptophan, belongs to the tryptamine class of compounds, which includes key neurotransmitters like serotonin (5-hydroxytryptamine).[1] As the hydrochloride salt, its utility in research and as a precursor in pharmaceutical synthesis is significant, particularly in neuropharmacology for its potential interaction with serotonin receptors.[2][3] A thorough understanding of its chemical properties and stability is paramount for ensuring the integrity of experimental data, developing robust formulations, and maintaining compliance throughout the drug development lifecycle. This guide provides a comprehensive analysis of the physicochemical characteristics of this compound hydrochloride, its inherent stability, potential degradation pathways, and validated methodologies for its assessment.

Core Physicochemical Properties

The hydrochloride salt form of this compound enhances its solubility in aqueous media, a critical attribute for many research and development applications. The molecule's structure, featuring an indole ring and an ethylamine side chain, dictates its chemical behavior and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₃ · HCl | N/A |

| Molecular Weight | 211.69 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | ~253-255 °C (as tryptamine HCl) | [4] |

| Solubility | Soluble in water. Tryptamine HCl is soluble at 10 mg/mL in water. | [4] |

| pKa (Strongest Basic) | ~9.73 (Predicted for the ethylamine group) | [5] |

| InChI Key | KDFBGNBTTMPNIG-UHFFFAOYSA-N (for Tryptamine HCl) | [4] |

| CAS Number | 1078-00-8 (for this compound base) | [6] |

Note: Some properties are referenced from the parent compound, tryptamine hydrochloride, due to the limited availability of specific data for the 5-amino derivative.

Chemical Stability and Degradation Profile

The stability of this compound hydrochloride is influenced by its two primary functional regions: the indole nucleus and the primary amino group on the ethylamine side chain. The molecule is generally stable under recommended storage conditions but is susceptible to degradation under specific environmental stresses.

Key Factors Influencing Stability:

-

Oxidation: The indole ring is electron-rich and susceptible to oxidation. This is the most probable degradation pathway, potentially initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. The primary amine can also undergo oxidative deamination, a known metabolic pathway for tryptamines, to form the corresponding aldehyde.[1][7]

-

Light: The compound is noted to be light-sensitive.[8] Photodegradation can accelerate oxidative processes, leading to the formation of colored degradation products and a potential loss of purity.

-

pH and Temperature: While generally stable, extremes of pH and elevated temperatures can promote degradation. In highly acidic or basic solutions, or at high temperatures, the rate of degradation is expected to increase. A study on the related compound tryptamine-4,5-dione showed it rapidly decomposes at neutral pH.[9]

Incompatible Materials:

To ensure stability, contact with strong oxidizing agents and strong acids should be strictly avoided, as these can catalyze rapid degradation.[10][11]

Potential Degradation Pathways

The following diagram illustrates the primary hypothetical degradation pathways for this compound. The principal routes involve oxidation of the indole ring and the ethylamine side chain.

Caption: Hypothetical degradation pathways for this compound.

Recommended Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for preserving the integrity of this compound hydrochloride.

-

Long-Term Storage (Solid): The solid material should be stored in a tightly sealed, opaque container in a dry, refrigerated environment (2-8°C is common practice).[10] Protecting the compound from light is essential to prevent photodegradation.[8][10]

-

Stock Solutions: Prepare stock solutions in appropriate solvents like DMSO or water. For aqueous solutions, it is often recommended not to store them for more than one day to minimize degradation.[12] For longer-term storage, aliquot solutions into sealed vials and store at -20°C or -80°C.[13]

-

Handling: Use personal protective equipment, including gloves and safety glasses. Handle the compound in a well-ventilated area to avoid inhalation of the powder.[11] Avoid repeated freeze-thaw cycles of solutions.

Methodologies for Stability Assessment

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance over time, distinguishing it from its potential degradation products.[14][15]

Experimental Workflow: Forced Degradation Study

Forced degradation (or stress testing) is a cornerstone of stability assessment. It involves subjecting the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and validating the stability-indicating nature of the analytical method.[15]

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation

This protocol is a self-validating system designed to rigorously test the stability of this compound hydrochloride.

-

Preparation: Prepare a stock solution of this compound hydrochloride at a known concentration (e.g., 250 µg/mL) in a suitable diluent (e.g., a 50:50 mixture of water and methanol).[15]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1.0 N HCl (final concentration 0.5 N HCl). Heat the solution at 70°C for a specified period (e.g., 5 days). Withdraw samples at intervals, neutralize with NaOH, dilute to the initial concentration, and analyze.[15]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1.0 N NaOH (final concentration 0.5 N NaOH). Heat at 70°C for 5 days. Withdraw samples, neutralize with HCl, dilute, and analyze.[15]

-

Oxidative Degradation: Mix the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3.0%). Keep the solution at room temperature for a specified period (e.g., 3 days). Withdraw samples, dilute, and analyze.[15]

-

Thermal Degradation: Heat the stock solution (prepared in water) at 70°C for 5 days in a sealed container. Cool, dilute if necessary, and analyze.[15]

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze a protected (control) sample in parallel.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol Example: Stability-Indicating RP-HPLC Method

This method is based on established procedures for analyzing tryptamines and related compounds.[16][17][18]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 20 mM ammonium formate buffer with 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-20 min: Linear gradient from 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: Return to 5% B

-

26-30 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at 280 nm (characteristic for the indole ring) or use a DAD to scan for impurities.[12]

-

Injection Volume: 10 µL.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to confirm its suitability as a stability-indicating assay.

Conclusion

This compound hydrochloride is a valuable research chemical whose integrity is dependent on a clear understanding of its chemical properties and stability. It is a stable compound when stored under appropriate conditions—refrigerated, protected from light, and in a tightly sealed container. The primary degradation risks are oxidation and photodegradation, which can be mitigated through proper handling and storage. The implementation of systematic stability studies, including forced degradation, coupled with a validated stability-indicating HPLC method, provides a robust framework for ensuring the quality and reliability of this compound hydrochloride in research and pharmaceutical development.

References

-

Fisher Scientific. (n.d.). Safety Data Sheet - Tryptamine hydrochloride. Retrieved from Fisher Scientific.[10]

-

MedChemExpress. (n.d.). Tryptamine hydrochloride | Biochemical Assay Reagent. Retrieved from MedChemExpress.[13]

-

Fisher Scientific. (2014-09-15). Safety Data Sheet - 1H-Indole-3-ethanamine, monohydrochloride. Retrieved from Fisher Scientific.[11]

-

Fisher Scientific. (2014-09-15). Safety Data Sheet - 1H-Indole-3-ethanamine, monohydrochloride. Retrieved from Fisher Scientific.[8]

-

Abcam. (n.d.). Serotonin hydrochloride (5-HT/5-Hydroxytryptamine), 5-HT receptor agonist. Retrieved from Abcam.[19]

-

Susilo, R., Höfle, G., & Rommelspacher, H. (1987). Degradation of tryptamine in pig brain: identification of a new condensation product. Biochemical and Biophysical Research Communications, 148(3), 1045-1052.[20]

-

ChemicalBook. (2023-07-16). This compound | 1078-00-8. Retrieved from ChemicalBook.[6]

-

Wikipedia. (n.d.). Tryptamine. Retrieved from Wikipedia.[1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1150, Tryptamine. Retrieved from PubChem.[21]

-

Chem-Impex. (n.d.). 5-Chlorotryptamine hydrochloride. Retrieved from Chem-Impex.[2]

-

Lin, L., et al. (2020). Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED. MethodsX, 7, 100823.[16]

-

Sigma-Aldrich. (n.d.). Tryptamine hydrochloride 99%. Retrieved from Sigma-Aldrich.[4]

-

Wójtowicz, M., et al. (2022). One-step extraction and determination of 513 psychoactive substances, drugs, and their metabolites from hair by LC–MS/MS. Archives of Toxicology, 96(11), 2895–2914.[17]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144, (+-)-5-Hydroxytryptophan. Retrieved from PubChem.[22]

-

Reddy, T. S., et al. (2014). Base-mediated Chemo- And Stereoselective Addition of 5-aminoindole/tryptamine and Histamines Onto Alkynes. The Journal of Organic Chemistry, 79(1), 180-186.[3]

-

BenchChem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of Methods for 5-Propyltryptamine and Its Analogs. Retrieved from BenchChem.[18]

-

Wrona, M. Z., & Dryhurst, G. (2003). Stability of the putative neurotoxin tryptamine-4,5-dione. Chemical Research in Toxicology, 16(5), 653-662.[9]

-

Cayman Chemical. (2022-11-08). Product Information - Tryptamine. Retrieved from Cayman Chemical.[12]

-

Dai, Z., et al. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology, 2011, 143-156.[23]

-

European Medicines Agency. (2023-07-13). Stability testing of existing active substances and related finished products. Retrieved from EMA.[24]

-

De Fátima, A., & De Bairros, A. V. M. (2011). Analytical Methods for the analysis of piperazines. Analytical Methods, 3(6), 1338-1358.[25]

-

ChemicalBook. (n.d.). 50-67-9(5-Hydroxytryptamine) Product Description. Retrieved from ChemicalBook.[26]

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Chlorotryptamine Hydrochloride. Retrieved from TCI Chemicals.[27]

-

Văcar, D., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3785.[28]

-

FooDB. (2010-04-08). Showing Compound Tryptamine (FDB000917). Retrieved from FooDB.[5]

-

Coriolis Pharma. (2024-12-11). Stability Studies-Regulations, Patient Safety & Quality. Retrieved from Coriolis Pharma.[14]

-

Ng, K. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.[29]

-

National Center for Biotechnology Information. (n.d.). PubChem Pathway Summary for PWY-6307, tryptophan degradation via tryptamine. Retrieved from PubChem.[7]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1809, 5-Carboxamidotryptamine. Retrieved from PubChem.[30]

-

Singh, S., et al. (2013). A validated specific stability-indicating RP-HPLC method for altretamine and its process related impurities. Analytical Chemistry, An Indian Journal, 12(1), 32-38.[15]

-

International Council for Harmonisation. (2025-04-11). ICH Q1: Stability Testing of Drug Substances and Drug Products. Retrieved from ICH.[31]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1833, 5-Methoxytryptamine. Retrieved from PubChem.[32]

Sources

- 1. Tryptamine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Base-mediated chemo- and stereoselective addition of 5-aminoindole/tryptamine and histamines onto alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 色胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Showing Compound Tryptamine (FDB000917) - FooDB [foodb.ca]

- 6. This compound | 1078-00-8 [chemicalbook.com]

- 7. tryptophan degradation via tryptamine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.ca [fishersci.ca]

- 9. Stability of the putative neurotoxin tryptamine-4,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 15. tsijournals.com [tsijournals.com]

- 16. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One-step extraction and determination of 513 psychoactive substances, drugs, and their metabolites from hair by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Serotonin hydrochloride (5-HT/5-Hydroxytryptamine), 5-HT receptor agonist (CAS 153-98-0) | Abcam [abcam.com]

- 20. Degradation of tryptamine in pig brain: identification of a new condensation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ema.europa.eu [ema.europa.eu]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. 50-67-9 CAS MSDS (5-Hydroxytryptamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 27. 5-Chlorotryptamine Hydrochloride | 942-26-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 28. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 30. 5-Carboxamidotryptamine | C11H13N3O | CID 1809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. database.ich.org [database.ich.org]

- 32. 5-Methoxytryptamine | C11H14N2O | CID 1833 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physiological Functions of Endogenous Tryptamines in Peripheral Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous tryptamines, a class of monoamine alkaloids derived from the essential amino acid tryptophan, are crucial signaling molecules that extend their influence far beyond the central nervous system. While renowned for their roles as neurotransmitters, a significant proportion of the body's tryptamines, particularly serotonin (5-hydroxytryptamine or 5-HT), are synthesized and utilized in peripheral tissues. This guide provides a comprehensive exploration of the physiological functions of key endogenous tryptamines—serotonin, melatonin, and N,N-Dimethyltryptamine (DMT)—in peripheral systems. We delve into their roles in the gastrointestinal, cardiovascular, and immune systems, detailing the receptor subtypes and signaling pathways that mediate their diverse effects. Furthermore, this document outlines authoritative methodologies for their quantification and functional analysis, offering a robust framework for researchers and drug development professionals investigating this critical class of endogenous compounds.

Introduction to Endogenous Tryptamines

Tryptamines are characterized by an indole ring structure, biochemically related to tryptophan.[1] While the central nervous system (CNS) effects of these molecules are widely studied, their peripheral actions are equally vital for homeostasis. The primary tryptamines of interest—serotonin, melatonin, and the trace amine DMT—are synthesized through distinct enzymatic pathways in various peripheral cells and tissues.

Biosynthesis in the Periphery

The synthesis of these compounds begins with the essential amino acid tryptophan.[2] Two major enzymatic pathways diverge from tryptophan to produce the array of endogenous tryptamines.

-

Serotonin and Melatonin Pathway: Tryptophan hydroxylase (TPH), with TPH1 being the predominant isoform in peripheral tissues, converts tryptophan to 5-hydroxytryptophan (5-HTP).[2][3] Subsequently, the ubiquitous enzyme L-amino acid aromatic decarboxylase (AADC) converts 5-HTP to serotonin (5-HT).[2] Serotonin can then be further metabolized, or in specific tissues like the pineal gland and others, serve as a precursor for melatonin synthesis.[2]

-

Tryptamine and DMT Pathway: A separate pathway involves the direct decarboxylation of tryptophan to form the trace amine tryptamine.[2] Tryptamine can then be methylated by the enzyme indolethylamine-N-methyltransferase (INMT), which is expressed in peripheral tissues like the lungs and adrenal glands, to produce N-methyltryptamine (NMT) and subsequently N,N-Dimethyltryptamine (DMT).[4][5]